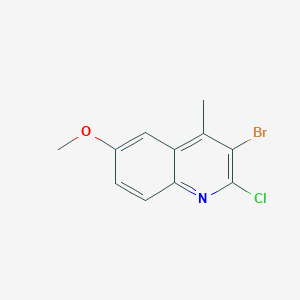![molecular formula C13H11ClO3S B11839163 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8-chloro-9-(phenylthio)- CAS No. 677308-56-4](/img/structure/B11839163.png)
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8-chloro-9-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-9-(phenylthio)-1,4-dioxaspiro[44]non-8-en-7-one is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-9-(phenylthio)-1,4-dioxaspiro[4.4]non-8-en-7-one typically involves multi-step organic reactions. One common method includes the reaction of a chlorinated precursor with a phenylthiol compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-9-(phenylthio)-1,4-dioxaspiro[4.4]non-8-en-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the cleavage of the phenylthio group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often in ether or tetrahydrofuran.
Substitution: Amines, thiols; in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or thiols.
Scientific Research Applications
8-Chloro-9-(phenylthio)-1,4-dioxaspiro[4.4]non-8-en-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 8-Chloro-9-(phenylthio)-1,4-dioxaspiro[4.4]non-8-en-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-9-(phenylthio)-1,4-dioxaspiro[4.4]non-8-en-7-one: Unique due to its spirocyclic structure and the presence of both chlorine and phenylthio groups.
8-Chloro-9-(phenylthio)-1,4-dioxaspiro[4.4]non-8-en-6-one: Similar structure but with a different position of the double bond.
8-Chloro-9-(phenylthio)-1,4-dioxaspiro[4.4]non-8-en-7-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
The uniqueness of 8-Chloro-9-(phenylthio)-1,4-dioxaspiro[4.4]non-8-en-7-one lies in its specific arrangement of functional groups and the spirocyclic framework, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
677308-56-4 |
|---|---|
Molecular Formula |
C13H11ClO3S |
Molecular Weight |
282.74 g/mol |
IUPAC Name |
8-chloro-9-phenylsulfanyl-1,4-dioxaspiro[4.4]non-8-en-7-one |
InChI |
InChI=1S/C13H11ClO3S/c14-11-10(15)8-13(16-6-7-17-13)12(11)18-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
UFXRJFDWEMMQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(=O)C(=C2SC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11839083.png)


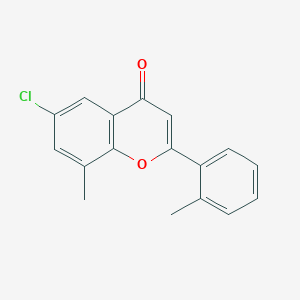
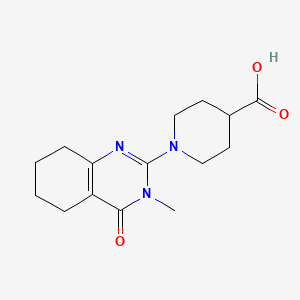
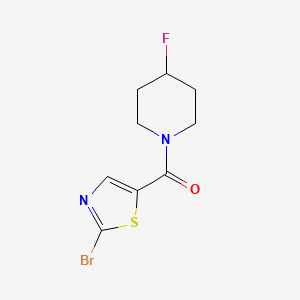
![4-Amino-5,6'-dichloro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11839114.png)
![5'-Hydroxy-4a'-methyl-4',4a',4b',5',6',7',8a',9'-octahydro-1'H-spiro[[1,3]dioxolane-2,2'-phenanthren]-8'(3'H)-one](/img/structure/B11839136.png)

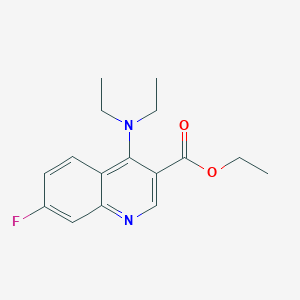
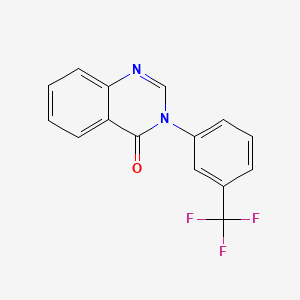
![N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide](/img/structure/B11839160.png)

